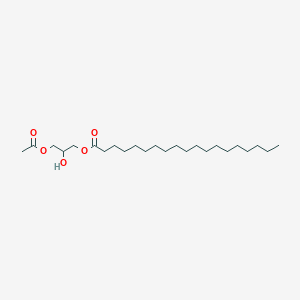
Estrone β-D-Glucuronide Triacetate Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Estrone β-D-Glucuronide Triacetate Methyl Ester” is a compound with the molecular formula C31H38O11 . It is a derivative of estrone, which is one of the three major naturally occurring estrogens, the others being estradiol and estriol .
Synthesis Analysis
The synthesis of “Estrone β-D-Glucuronide Triacetate Methyl Ester” is not explicitly mentioned in the available resources. However, it is known that estrone glucuronide, a related compound, is formed from estrone in the liver by UDP-glucuronyltransferase via attachment of glucuronic acid .
Molecular Structure Analysis
The molecular structure of “Estrone β-D-Glucuronide Triacetate Methyl Ester” includes a complex arrangement of carbon, hydrogen, and oxygen atoms. The IUPAC name for this compound is methyl (2S,3S,6S)-3,4,5-triacetyloxy-6-[[ (8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate .
Chemical Reactions Analysis
The specific chemical reactions involving “Estrone β-D-Glucuronide Triacetate Methyl Ester” are not detailed in the available resources. However, it is known that estrone glucuronide can be reconverted back into estradiol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Estrone β-D-Glucuronide Triacetate Methyl Ester” include a molecular weight of 586.6 g/mol, a complexity of 1090, and a topological polar surface area of 141 Ų . It has 0 hydrogen bond donors, 11 hydrogen bond acceptors, and 10 rotatable bonds .
Aplicaciones Científicas De Investigación
Proteomics Research
Estrone β-D-Glucuronide Triacetate Methyl Ester is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify potential drug targets, and understand the complex biological processes.
Environmental Science
This compound can be used in environmental science, particularly in the study of water pollution . Researchers have used similar compounds to study the adsorption of estrone and other hormones from water onto various materials . This research is crucial for developing effective methods for removing these pollutants from water.
Endocrine Disruptor Studies
Estrone β-D-Glucuronide Triacetate Methyl Ester can be used in studies related to endocrine disruptors . Endocrine disruptors are chemicals that can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. This compound can be used to understand how these disruptors work and how they can be neutralized.
Metabolism Studies
Estrone β-D-Glucuronide Triacetate Methyl Ester is a metabolite of estrone . It can be used in studies related to metabolism, particularly the metabolism of hormones. Understanding how these hormones are metabolized can provide insights into various health conditions and potential treatments.
Mecanismo De Acción
The mechanism of action of “Estrone β-D-Glucuronide Triacetate Methyl Ester” is not explicitly mentioned in the available resources. However, estrone glucuronide, a related compound, serves as a long-lasting reservoir of estradiol that effectively extends its terminal half-life of oral estradiol .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Estrone β-D-Glucuronide Triacetate Methyl Ester involves the protection of the hydroxyl groups of estrone, followed by glucuronidation and acetylation. The final step involves the methylation of the glucuronide group.", "Starting Materials": [ "Estrone", "Glucuronic acid", "Acetic anhydride", "Methanol", "Dimethylformamide", "Triethylamine", "Dicyclohexylcarbodiimide", "Methyl iodide" ], "Reaction": [ "Protection of the hydroxyl groups of estrone using acetic anhydride and triethylamine in dimethylformamide", "Glucuronidation of the protected estrone using glucuronic acid, dicyclohexylcarbodiimide, and dimethylformamide", "Deprotection of the acetyl groups using sodium methoxide in methanol", "Acetylation of the glucuronide using acetic anhydride and triethylamine in dimethylformamide", "Methylation of the glucuronide using methyl iodide and potassium carbonate in dimethylformamide" ] } | |
Número CAS |
27537-72-0 |
Nombre del producto |
Estrone β-D-Glucuronide Triacetate Methyl Ester |
Fórmula molecular |
C₃₁H₃₈O₁₁ |
Peso molecular |
586.63 |
Sinónimos |
17-Oxoestra-1,3,5(10)-trien-3-yl-β-D-glucopyranosiduronic Acid Triacetate Methyl Ester; 3-(β-D-Glucopyranuronosyloxy)-estra-1,3,5(10)-trien-17-one Methyl Ester Triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)

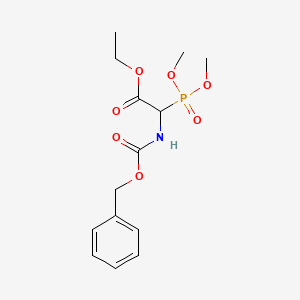
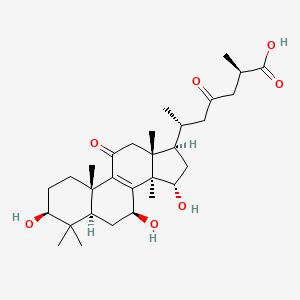
![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
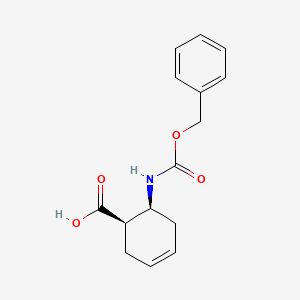
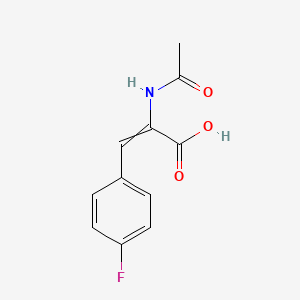
![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

